molecular formula C3H6F3NO2S B14140454 Ethyl(trifluoromethylsulfonyl)amine CAS No. 34310-30-0

Ethyl(trifluoromethylsulfonyl)amine

Cat. No.: B14140454
CAS No.: 34310-30-0
M. Wt: 177.15 g/mol
InChI Key: ADQRHLTXZPZLHA-UHFFFAOYSA-N
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Description

Ethyl(trifluoromethylsulfonyl)amine is an organic compound characterized by the presence of an ethyl group attached to a trifluoromethylsulfonyl group. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl(trifluoromethylsulfonyl)amine typically involves the reaction of ethylamine with trifluoromethanesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{C}_2\text{H}_5\text{NH}_2 + \text{CF}_3\text{SO}_2\text{Cl} \rightarrow \text{C}_2\text{H}_5\text{N}(\text{SO}_2\text{CF}_3) ]

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: Ethyl(trifluoromethylsulfonyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonyl derivatives.

    Reduction: Reduction reactions can convert the trifluoromethylsulfonyl group to other functional groups.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution can produce various ethyl-substituted compounds.

Scientific Research Applications

Ethyl(trifluoromethylsulfonyl)amine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of trifluoromethylated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its use in drug development, especially for compounds requiring trifluoromethyl groups for enhanced pharmacological properties.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism by which Ethyl(trifluoromethylsulfonyl)amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethylsulfonyl group is known for its electron-withdrawing properties, which can influence the reactivity and binding affinity of the compound. These interactions can modulate various biochemical pathways, leading to desired effects in chemical and biological systems.

Comparison with Similar Compounds

    Bis(trifluoromethylsulfonyl)imide: Known for its use in ionic liquids and as a non-coordinating anion.

    Trifluoromethyl sulfonyl chloride: A precursor in the synthesis of trifluoromethylated compounds.

    Trifluoromethyl ethyl sulfone: Used in electrolyte formulations for batteries.

Uniqueness: Ethyl(trifluoromethylsulfonyl)amine is unique due to its specific combination of an ethyl group with a trifluoromethylsulfonyl group, providing distinct reactivity and applications compared to other trifluoromethylated compounds.

Properties

CAS No.

34310-30-0

Molecular Formula

C3H6F3NO2S

Molecular Weight

177.15 g/mol

IUPAC Name

N-ethyl-1,1,1-trifluoromethanesulfonamide

InChI

InChI=1S/C3H6F3NO2S/c1-2-7-10(8,9)3(4,5)6/h7H,2H2,1H3

InChI Key

ADQRHLTXZPZLHA-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C(F)(F)F

Origin of Product

United States

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